molecular formula C18H17F3N2O4S B2844108 3-(4-methoxybenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide CAS No. 1704619-70-4

3-(4-methoxybenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide

Cat. No.: B2844108
CAS No.: 1704619-70-4
M. Wt: 414.4
InChI Key: RTEUQAATCMMAHW-UHFFFAOYSA-N
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Description

3-(4-methoxybenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as methoxyphenyl, sulfonyl, and trifluoromethyl phenyl contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be constructed through cyclization reactions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Trifluoromethyl Phenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The trifluoromethyl phenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, azetidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinal applications might include the development of new pharmaceuticals. The compound’s structural features suggest it could interact with biological targets in a specific manner, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors through binding interactions facilitated by its functional groups. The methoxyphenyl and trifluoromethyl phenyl groups could play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-methoxyphenyl)sulfonyl)-N-phenylazetidine-1-carboxamide
  • 3-((4-methoxyphenyl)sulfonyl)-N-(4-methylphenyl)azetidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-(4-methoxybenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide stands out due to the presence of the trifluoromethyl group. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c1-27-14-6-8-15(9-7-14)28(25,26)16-10-23(11-16)17(24)22-13-4-2-12(3-5-13)18(19,20)21/h2-9,16H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEUQAATCMMAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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